N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)furan-2-carboxamide is a synthetic compound that belongs to the class of tetrahydroquinoline derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a tetrahydroquinoline core, a tosyl group, and a furan-2-carboxamide moiety, which contribute to its unique chemical properties and biological activities.
Preparation Methods
The synthesis of N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)furan-2-carboxamide typically involves multiple steps, including the formation of the tetrahydroquinoline core, the introduction of the tosyl group, and the attachment of the furan-2-carboxamide moiety. One common synthetic route involves the Pictet-Spengler reaction, which is used to construct the tetrahydroquinoline core. This reaction involves the condensation of an aromatic aldehyde with an amine, followed by cyclization to form the tetrahydroquinoline ring . The tosyl group is then introduced through a sulfonylation reaction, and the furan-2-carboxamide moiety is attached via an amide coupling reaction .
Chemical Reactions Analysis
N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)furan-2-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride . Substitution reactions can be carried out using nucleophiles or electrophiles, depending on the desired transformation. Major products formed from these reactions include derivatives with modified functional groups, which can be further explored for their biological activities .
Scientific Research Applications
In chemistry, it is used as a building block for the synthesis of more complex molecules with potential therapeutic properties . In biology, it has been investigated for its antimicrobial and anticancer activities . In medicine, it is explored for its potential as a drug candidate for the treatment of various diseases, including neurodegenerative disorders and infectious diseases . In industry, it is used in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to the modulation of various biological processes . For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to its anticancer effects . Additionally, it may interact with receptors in the nervous system, contributing to its potential neuroprotective effects .
Comparison with Similar Compounds
N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)furan-2-carboxamide can be compared with other similar compounds, such as N-tosyl-1,2,3,4-tetrahydroisoquinoline derivatives . These compounds share a similar tetrahydroquinoline or tetrahydroisoquinoline core but differ in their substituents and functional groups. The presence of the furan-2-carboxamide moiety in this compound distinguishes it from other derivatives and contributes to its unique chemical properties and biological activities . Similar compounds include N-tosyl-1,2,3,4-tetrahydroisoquinoline and its derivatives, which have been studied for their diverse biological activities and potential therapeutic applications .
Properties
IUPAC Name |
N-[1-(4-methylphenyl)sulfonyl-3,4-dihydro-2H-quinolin-7-yl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O4S/c1-15-6-10-18(11-7-15)28(25,26)23-12-2-4-16-8-9-17(14-19(16)23)22-21(24)20-5-3-13-27-20/h3,5-11,13-14H,2,4,12H2,1H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHNMCOQBQRINDC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCC3=C2C=C(C=C3)NC(=O)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.